7-Iodo-2-phenyl-1H-indole

Catalog No.
S14192172
CAS No.
M.F
C14H10IN
M. Wt
319.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Iodo-2-phenyl-1H-indole

Product Name

7-Iodo-2-phenyl-1H-indole

IUPAC Name

7-iodo-2-phenyl-1H-indole

Molecular Formula

C14H10IN

Molecular Weight

319.14 g/mol

InChI

InChI=1S/C14H10IN/c15-12-8-4-7-11-9-13(16-14(11)12)10-5-2-1-3-6-10/h1-9,16H

InChI Key

OIUNXKFBTXYODA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C(=CC=C3)I

7-Iodo-2-phenyl-1H-indole is a halogenated indole derivative characterized by the presence of an iodine atom at the 7-position and a phenyl group at the 2-position of the indole framework. Indoles are a class of compounds known for their significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of 7-iodo-2-phenyl-1H-indole contribute to its potential utility in medicinal chemistry and material science.

The chemical reactivity of 7-iodo-2-phenyl-1H-indole can be attributed to its functional groups. It can undergo various reactions typical of indoles, including:

  • Electrophilic Aromatic Substitution: The iodine atom can facilitate electrophilic substitution reactions, enhancing the reactivity of the indole ring.
  • Nucleophilic Substitution: The presence of the iodine atom allows for nucleophilic attack, leading to the formation of new compounds.
  • Cross-Coupling Reactions: 7-Iodo-2-phenyl-1H-indole can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, to form more complex structures .

The biological activity of 7-iodo-2-phenyl-1H-indole has been explored in various studies. It exhibits:

  • Anticancer Properties: Research indicates that indole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Antimicrobial Activity: Indoles are known for their broad-spectrum antimicrobial effects, which may extend to 7-iodo-2-phenyl-1H-indole .
  • Kinase Inhibition: This compound has been evaluated as a potential inhibitor of protein kinases, particularly DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), which plays a role in various cellular processes .

Several synthetic approaches have been developed for producing 7-iodo-2-phenyl-1H-indole:

  • Direct Halogenation: Starting from 2-phenylindole, iodine can be introduced at the 7-position through electrophilic aromatic substitution.
  • Palladium-Catalyzed Reactions: Utilizing palladium catalysts, one can couple phenylboronic acid with iodoindoles to yield the desired product .
  • One-Pot Multicomponent Reactions: Recent methodologies involve combining indoles with various reagents in a single reaction vessel to streamline synthesis .

The applications of 7-iodo-2-phenyl-1H-indole span several fields:

  • Medicinal Chemistry: Its potential as an anticancer and antimicrobial agent makes it a candidate for drug development.
  • Material Science: The unique electronic properties of indoles allow their use in organic electronics and photonic devices.

Interaction studies have shown that 7-iodo-2-phenyl-1H-indole can form significant interactions with target proteins, particularly through halogen bonding. This property enhances its binding affinity in molecular docking studies against various kinases . The ability to interact with water molecules in the binding pocket also plays a crucial role in its biological activity.

Several compounds share structural similarities with 7-iodo-2-phenyl-1H-indole. A comparison highlights its uniqueness:

Compound NameStructure FeaturesBiological Activity
7-Chloro-2-phenylandoleChlorine instead of iodineAnticancer
5-IodoindoleIodine at the 5-positionAntimicrobial
IndoleBasic indole structure without substitutionsDiverse biological activities
7-BromoindoleBromine at the 7-positionAnticancer and antimicrobial

Uniqueness: The presence of an iodine atom at the 7-position significantly influences its reactivity and biological interactions compared to other halogenated indoles. Additionally, the phenyl group at the 2-position enhances its lipophilicity and potential for cellular uptake.

XLogP3

4.4

Hydrogen Bond Donor Count

1

Exact Mass

318.98580 g/mol

Monoisotopic Mass

318.98580 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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